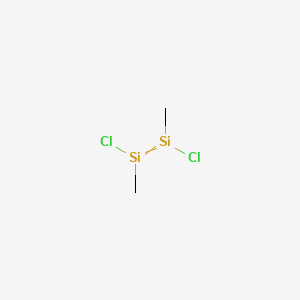
8-Methoxy-3,6-dimethylocta-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-3,6-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H20O. It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is known for its applications in various fields, including chemistry and industry .
Méthodes De Préparation
The synthesis of 8-Methoxy-3,6-dimethylocta-1,6-diene can be achieved through several synthetic routes. One common method involves the reaction of 3,7-dimethylocta-1,6-diene with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the desired methoxy derivative .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production .
Analyse Des Réactions Chimiques
8-Methoxy-3,6-dimethylocta-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized at the vinyl group using catalysts such as rhodium(III) chloride and iron(III) chloride in the presence of oxygen.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups.
Applications De Recherche Scientifique
8-Methoxy-3,6-dimethylocta-1,6-diene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 8-Methoxy-3,6-dimethylocta-1,6-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions at the double bonds, leading to the formation of new chemical entities. These reactions are facilitated by the presence of electron-donating methoxy and methyl groups, which enhance the compound’s reactivity .
Comparaison Avec Des Composés Similaires
8-Methoxy-3,6-dimethylocta-1,6-diene can be compared with similar compounds such as geranyl methyl ether and nerol methyl ether.
Geranyl methyl ether: This compound has a similar structure but differs in the position of the methoxy group.
Nerol methyl ether: Another similar compound, nerol methyl ether, has a different arrangement of double bonds and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific reactivity and the presence of both methoxy and methyl groups, which make it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
40910-58-5 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
8-methoxy-3,6-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-5-10(2)6-7-11(3)8-9-12-4/h5,8,10H,1,6-7,9H2,2-4H3 |
Clé InChI |
OWUCZSYIAXDZSD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=CCOC)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
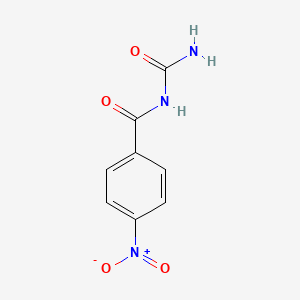

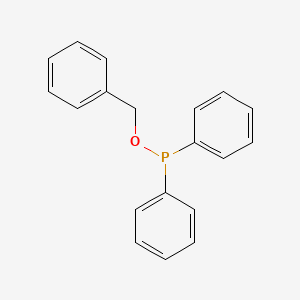
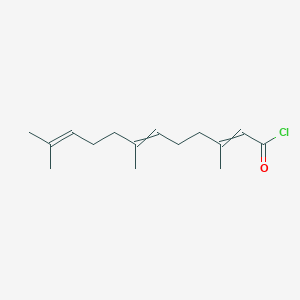
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
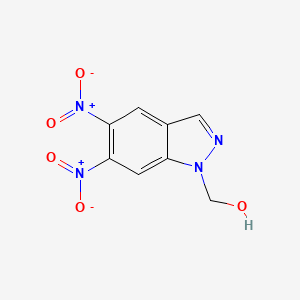
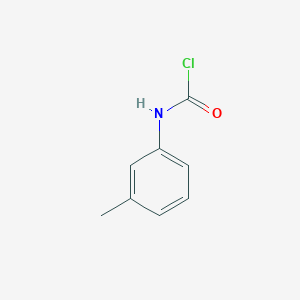
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)

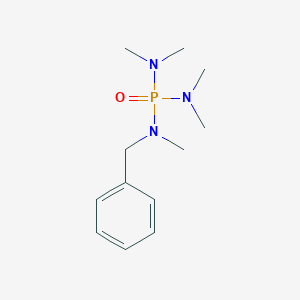
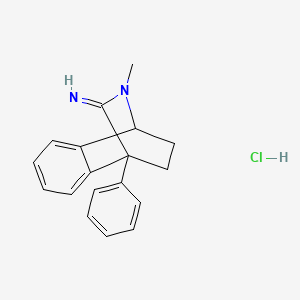
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)
